molecular formula C12H17NO B15278414 (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine

Cat. No.: B15278414
M. Wt: 191.27 g/mol
InChI Key: DXGPOAYTDVEODQ-JTQLQIEISA-N
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Description

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of an epoxide intermediate. This can be achieved through the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of substituted oxetane derivatives .

Scientific Research Applications

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)oxetan-3-amine
  • 3-(4-methylphenyl)oxetan-3-amine
  • 3-Oxetanamine, 3-(4-methylphenyl)-

Uniqueness

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine is unique due to its specific stereochemistry and the presence of the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[(1S)-1-(4-methylphenyl)ethyl]oxetan-3-amine

InChI

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-/m0/s1

InChI Key

DXGPOAYTDVEODQ-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)NC2COC2

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2COC2

Origin of Product

United States

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